molecular formula C23H23N3O2 B252766 N-[4-(4-acetylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B252766
M. Wt: 373.4 g/mol
InChI Key: OBZNNJFCUDMYDG-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthamide core linked to a phenyl ring substituted with an acetylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide typically involves a multi-step process:

  • Formation of the Acetylpiperazine Intermediate

      Starting Materials: Piperazine and acetic anhydride.

      Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at room temperature.

      Procedure: Piperazine is reacted with acetic anhydride to form 4-acetylpiperazine.

  • Coupling with Phenyl Ring

      Starting Materials: 4-acetylpiperazine and 4-bromophenylamine.

      Reaction Conditions: A palladium-catalyzed cross-coupling reaction (such as Suzuki or Buchwald-Hartwig coupling) is employed.

      Procedure: The 4-acetylpiperazine is coupled with 4-bromophenylamine in the presence of a palladium catalyst and a base like potassium carbonate.

  • Formation of the Naphthamide Core

      Starting Materials: The coupled product from the previous step and 1-naphthoyl chloride.

      Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

      Procedure: The intermediate is reacted with 1-naphthoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the acetyl group can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction of the acetyl group can yield alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar aprotic solvents under mild heating.

      Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the naphthamide core.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-acetylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is studied for its therapeutic potential. It has shown promise in preclinical studies as an anti-cancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular signaling pathways, it can modulate receptor activity, leading to changes in downstream signaling events that affect cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride

    • Similar structure but with a guanidine group instead of a naphthamide core.
    • Used in different pharmacological studies.
  • 1-Acetyl-4-(4-hydroxyphenyl)piperazine

    • Contains a hydroxyphenyl group instead of a naphthamide core.
    • Explored for different biological activities.

Uniqueness

N-[4-(4-acetylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is unique due to its naphthamide core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-17(27)25-13-15-26(16-14-25)20-11-9-19(10-12-20)24-23(28)22-8-4-6-18-5-2-3-7-21(18)22/h2-12H,13-16H2,1H3,(H,24,28)

InChI Key

OBZNNJFCUDMYDG-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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